molecular formula C7H9N5O2 B1375995 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1417355-39-5

5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1375995
CAS No.: 1417355-39-5
M. Wt: 195.18 g/mol
InChI Key: SDWIZFGVJQUIFP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-(2-Azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 221170-22-5) is a pyrimidine derivative characterized by a 3-methyl group at position 3 and a 2-azidoethyl substituent at position 5 of the pyrimidine-dione core. Its molecular formula is C₇H₉N₅O₂, with a molecular weight of 195.18 g/mol . The azido group (-N₃) confers unique reactivity, making it a candidate for "click chemistry" applications or prodrug development.

Synthesis The compound is synthesized via functionalization of the pyrimidine-dione scaffold, as evidenced by its commercial availability from scientific suppliers .

Properties

IUPAC Name

5-(2-azidoethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-12-6(13)5(2-3-10-11-8)4-9-7(12)14/h4H,2-3H2,1H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWIZFGVJQUIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methylpyrimidine-2,4(1H,3H)-dione, which can be obtained through the condensation of urea with acetoacetate.

    Introduction of the Azido Group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Hydrogen Gas (H₂) and Catalyst: Used for reducing the azido group to an amine.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed by the reduction of the azido group.

    Triazoles: Formed by cycloaddition reactions involving the azido group.

Scientific Research Applications

5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemical Biology: Used as a building block for the synthesis of biologically active molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form triazoles, which are common motifs in drug molecules.

    Material Science: Can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione largely depends on the specific reactions it undergoes. For example:

    Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.

    Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Dione Derivatives with Alkyl/Aryl Substituents

Key Observations

  • Biological Activity : Nitrobenzylidene-substituted pyrimidine-diones (e.g., compound 3f in ) exhibit protein disulfide isomerase (PDI) inhibition, while the azidoethyl analog’s bioactivity remains underexplored .

Fused Pyrimidine Heterocycles

Table 2: Thieno- and Pyridopyrimidine-Dione Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Biological Activity Reference
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 349.38 Antimicrobial (MIC < streptomycin vs. P. aeruginosa)
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives Pyrido[2,3-d]pyrimidine 234–425 α-Amylase/α-glucosidase inhibition

Key Observations

  • Antimicrobial Efficacy: Thieno-pyrimidine hybrids demonstrate moderate activity against S. aureus and P. aeruginosa due to their fused heterocyclic systems, which enhance membrane penetration . In contrast, the azidoethyl-pyrimidine-dione lacks reported antimicrobial data.

Antiviral Pyrimidine-Dione Derivatives

Table 3: Antiviral Activity of Selected Analogs
Compound Name Substituents Target Virus IC₅₀/EC₅₀ Reference
PFT3 (Chromen-pyrimidine-dione) 5-chromen-4-one Vaccinia virus Submicromolar range
Azidothymidine (AZT) 3'-azido-3'-deoxythymidine HIV-1 0.03–0.05 µM

Key Observations

  • Mechanism : AZT’s antiviral activity stems from chain termination during reverse transcription, while PFT3 targets viral proteases . The azidoethyl group in the target compound may share metabolic pathways with AZT but lacks direct antiviral evidence.

Biological Activity

5-(2-Azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound classified as an azido derivative of pyrimidine. Its unique structure includes an azido group (-N₃) attached to an ethyl chain linked to a methyl-substituted pyrimidine ring. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its ability to participate in various chemical reactions, particularly those leading to biologically active molecules.

  • IUPAC Name : 5-(2-azidoethyl)-3-methyl-1H-pyrimidine-2,4-dione
  • Molecular Formula : C₇H₉N₅O₂
  • CAS Number : 1417355-39-5
  • Molecular Weight : 181.18 g/mol

Structure

The compound's structure can be represented as follows:

InChI=InChI 1S C7H9N5O2 c1 12 6 13 5 2 3 10 11 8 4 9 7 12 14 h4H 2 3H2 1H3 H 9 14 \text{InChI}=\text{InChI 1S C7H9N5O2 c1 12 6 13 5 2 3 10 11 8 4 9 7 12 14 h4H 2 3H2 1H3 H 9 14 }

The biological activity of this compound is primarily attributed to its azido group, which allows it to undergo cycloaddition reactions. These reactions are crucial in the formation of triazoles, which are common motifs in many biologically active compounds. The azido group can also be reduced to form amines, further enhancing the compound's versatility in biological applications.

Research Findings

  • Antiviral Activity :
    • A study indicated that related azido derivatives showed significant inhibition of herpes simplex virus type 1 (HSV-1). Compounds similar to 5-(2-azidoethyl)-3-methylpyrimidine demonstrated good affinity for the enzyme involved in pyrimidine nucleoside metabolism, suggesting potential antiviral properties .
  • Antitumor Activity :
    • Research has shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit murine Sarcoma 180 and L1210 cell lines in vitro .
  • Chemical Biology Applications :
    • The compound serves as a building block for synthesizing biologically active molecules and can be utilized in the development of pharmaceuticals targeting specific biological pathways .

Case Studies

StudyFindings
Antiviral Activity Study Compounds similar to 5-(2-azidoethyl)-3-methylpyrimidine inhibited HSV replication effectively and showed promising results against viral infections .
Antitumor Activity Assessment Demonstrated inhibition of murine Sarcoma 180 and L1210 cell proliferation, indicating potential as an anticancer agent .

Synthetic Routes

The synthesis of 5-(2-azidoethyl)-3-methylpyrimidine typically involves:

  • Preparation of Starting Materials :
    • The synthesis begins with the condensation of urea with acetoacetate to form the pyrimidine base.
  • Introduction of Azido Group :
    • The azido group is introduced via nucleophilic substitution reactions using sodium azide under appropriate conditions.

Applications in Chemistry and Biology

The compound's reactivity allows it to be used in various applications:

  • Medicinal Chemistry : Potentially useful in drug development due to its ability to form triazoles.
  • Material Science : Can be employed in creating novel materials with unique properties due to its chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

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